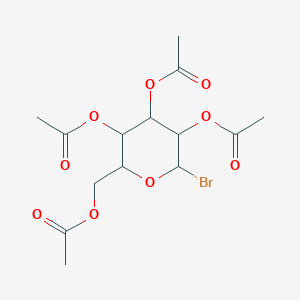

alpha-D-Galactopyranosyl bromide, tetraacetate

Descripción

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide (CAS: 3068-32-4) is a key glycosyl donor in carbohydrate chemistry. It is derived from galactose via acetylation and bromination, yielding a reactive intermediate widely used in Koenigs-Knorr glycosylation reactions . Its molecular formula is C₁₄H₁₉BrO₉, with a molecular weight of 411.2 g/mol (Table 1).

Propiedades

Número CAS |

3068-32-4 |

|---|---|

Fórmula molecular |

C14H19BrO9 |

Peso molecular |

411.20 g/mol |

Nombre IUPAC |

(3,4,5-triacetyloxy-6-bromooxan-2-yl)methyl acetate |

InChI |

InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3 |

Clave InChI |

CYAYKKUWALRRPA-UHFFFAOYSA-N |

SMILES isomérico |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES canónico |

CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |

Otros números CAS |

3068-32-4 |

Pictogramas |

Irritant |

Sinónimos |

Acetobromo-α-D-Galactose; Acetobromogalactose; |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism and General Procedure

The most widely reported method involves the bromination of galactose pentaacetate using phosphorus tribromide (PBr₃). This reaction proceeds via nucleophilic substitution, where the anomeric hydroxyl group of 1,2,3,4,6-penta-O-acetyl-β-D-galactopyranose is replaced by bromine. The process begins with the in situ generation of PBr₃ by reacting red phosphorus with bromine in glacial acetic acid. Subsequent addition of galactose pentaacetate initiates the substitution, yielding the α-bromide as the major product due to stereoelectronic effects favoring axial bromine placement.

Key Steps :

-

Generation of PBr₃ : Red phosphorus (0.1 mol) and bromine (0.3 mol) are combined in glacial acetic acid (50 mL) at 0–5°C, stirred for 1 h to form PBr₃.

-

Bromination : Galactose pentaacetate (0.1 mol) is added to the PBr₃ solution, and the mixture is stirred at room temperature for 3 h.

-

Workup : The reaction is quenched with ice water, extracted with dichloromethane, and purified via silica gel chromatography (petroleum ether/ethyl acetate = 2:1).

Optimization and Yield

Optimal conditions require precise control of reaction time and temperature. Prolonged stirring (>3 h) or elevated temperatures (>25°C) lead to decomposition of the brominated product, reducing yields. Under standardized conditions, this method achieves yields of 83.5% with a purity >93%.

| Parameter | Optimal Value | Effect of Deviation |

|---|---|---|

| Reaction Time | 3 h | <3 h: Incomplete reaction; >3 h: Decomposition |

| Temperature | 20–25°C | >25°C: Accelerated decomposition |

| PBr₃:Molar Ratio | 1:1 | Excess PBr₃ increases side reactions |

Phase-Transfer Catalyzed Bromination

Methodology and Conditions

An alternative approach employs phase-transfer catalysis (PTC) to facilitate bromination under mild conditions. This method uses tetrabutylammonium iodide (TBAI) as a catalyst and sodium hydroxide as a base, enabling efficient bromide ion transfer between aqueous and organic phases.

Procedure :

-

Reagent Mixing : Butyric acid (0.53 mmol), TBAI (0.07 mmol), and 5% aqueous NaOH (1.35 mmol) are combined in dichloromethane (2 mL).

-

Bromination : 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide (0.35 mmol) is added, and the mixture is stirred for 30 h at room temperature.

-

Purification : The organic layer is separated, washed with NaOH and water, dried over Na₂SO₄, and purified via chromatography.

Advantages and Limitations

The PTC method offers milder conditions compared to PBr₃, reducing decomposition risks. However, longer reaction times (30 h) and lower yields (~70%) limit its industrial scalability.

Structural Characterization and Stability

Spectroscopic Confirmation

1H and 13C NMR are pivotal for verifying the α-configuration and acetylation pattern. Key spectral data include:

Stability Considerations

The compound is highly sensitive to moisture and heat, requiring storage at –20°C under inert atmosphere. Decomposition products include galactose triacetates and hydrobromic acid, detectable via TLC (Rf = 0.3 in petroleum ether/ethyl acetate).

Industrial-Scale Production and Challenges

Análisis De Reacciones Químicas

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide undergoes several types of chemical reactions, including:

Substitution Reactions: It is commonly used as a glycosyl donor in glycosylation reactions.

Condensation Reactions: It is used in organic condensation reactions for the synthesis of spacer-equipped phosphorylated di-, tri-, and tetrasaccharide fragments of O-specific polysaccharides.

Common reagents and conditions used in these reactions include Lewis acids like silver triflate or boron trifluoride etherate, which facilitate the formation of glycosidic bonds . The major products formed from these reactions are various glycosides and oligosaccharides.

Aplicaciones Científicas De Investigación

Glycosylation Reactions

Overview : 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide serves as an effective glycosyl donor in glycosylation reactions. The bromide moiety acts as a good leaving group, facilitating the transfer of the galactopyranosyl residue to acceptor molecules.

Applications :

- Synthesis of Oligosaccharides : It is employed in the synthesis of oligosaccharides which are crucial for studying carbohydrate-protein interactions and cell recognition processes.

- Glycopeptides and Glycolipids : The compound is also utilized in synthesizing glycopeptides and glycolipids, which play significant roles in cellular communication and pathogen-host interactions .

Synthesis of Bioactive Compounds

Antioxidant Activity : Research has demonstrated that derivatives of 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide exhibit notable antioxidant properties. These compounds can be synthesized through reactions with thiosemicarbazones, leading to products with potential applications in pharmaceutical development .

Biological Activities :

- Antimicrobial Properties : Some synthesized derivatives have shown significant antimicrobial activity against various pathogens. This positions them as potential leads for developing new antimicrobial agents.

- Anticancer Activity : Certain thiosemicarbazone derivatives derived from this compound have been evaluated for anticancer properties, showcasing promising results in vitro .

Material Science Applications

Polymer Chemistry : The compound has been investigated for its potential use in modifying polymer surfaces to enhance biocompatibility. For instance, it can be used as a reagent to modify poly(ethylene terephthalate) surfaces to improve their blood compatibility for biomedical applications .

Case Studies and Research Insights

Mecanismo De Acción

The mechanism of action of 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide primarily involves its role as a glycosyl donor. In glycosylation reactions, the bromide group is displaced by a nucleophile, forming a glycosidic bond. This process is often catalyzed by Lewis acids, which activate the bromide group and facilitate the nucleophilic attack . The molecular targets and pathways involved in these reactions are primarily related to the formation of glycosidic bonds in carbohydrates and glycoconjugates.

Comparación Con Compuestos Similares

Key Properties:

- Structure: The molecule features a galactopyranose ring with acetyl groups at positions 2, 3, 4, and 6, and a bromine atom at the anomeric position. The alpha configuration ensures axial leaving-group departure, critical for glycosylation stereochemistry .

- Synthesis : Typically synthesized via reaction of galactose with acetic anhydride and HBr in acetic acid, followed by purification via crystallization .

- Applications : Used to synthesize oligosaccharides, glycoproteins, and neoglycoconjugates for studying carbohydrate-protein interactions .

Table 1. Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| CAS Number | 3068-32-4 | |

| Molecular Formula | C₁₄H₁₉BrO₉ | |

| Molecular Weight | 411.2 g/mol | |

| Specific Rotation ([α]₂₀ᴰ) | +11.5° (c 1.0, H₂O)* | |

| Storage Conditions | -20°C under inert atmosphere |

*Note: Specific rotation data from a selenium derivative .

Structural Analogs: Halogenated Glycosyl Donors

2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide

- Key Differences: The mannose analog differs in the C2 hydroxyl configuration (axial in mannose vs. equatorial in galactose), leading to distinct stereochemical outcomes in glycosylation .

- Reactivity : Lower reactivity compared to the galactose derivative due to steric hindrance from axial C2 substituents .

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide (CAS: 572-09-8)

- Key Differences: Glucose-based donor with equatorial C4 hydroxyl vs. axial in galactose. This alters glycosylation regioselectivity in complex oligosaccharide synthesis .

- Applications : Preferred for synthesizing glucoside-linked glycans, such as cellulose derivatives .

Table 2. Structural and Functional Comparison

*Note: Under Koenigs-Knorr conditions, the alpha-bromide typically yields beta-linked products due to anomeric inversion .

Functional Group Variants

2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl bromide

- Key Difference: Beta anomer configuration leads to different stereochemical outcomes. However, the beta form is less commonly used due to lower stability .

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl isoselenouronium bromide

- Synthesis: Formed by reacting the galactosyl bromide with selenourea in acetone .

- Applications : Used to introduce selenium into glycans for crystallography or redox studies .

Reactivity and Stability

Actividad Biológica

Overview

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide is a glycosyl donor used in various synthetic applications, particularly in the field of carbohydrate chemistry. Its biological activity is primarily linked to its role in glycosylation reactions, where it participates in the formation of glycosidic bonds. This compound has garnered attention for its potential applications in drug development and biochemical research.

Target of Action

The primary target of 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide is glycosyltransferases, enzymes that facilitate the transfer of glycosyl groups to acceptor molecules. This interaction is crucial for the synthesis of beta-galactosides and other complex carbohydrates.

Mode of Action

The compound undergoes hydrolysis under physiological conditions, releasing the active galactose moiety which can then engage with specific proteins or enzymes. This process is essential for modifying glycosylation patterns on proteins and lipids, influencing various cellular functions such as signaling and metabolism.

Cellular Effects

The biological activity of 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide extends to various cellular processes:

- Glycosylation Modulation : The compound alters glycosylation patterns on proteins and lipids, which can impact cell signaling pathways and gene expression .

- Influence on Metabolism : Changes in glycosylation can lead to significant alterations in cellular metabolism and overall cellular health.

Pharmacokinetics

The pharmacokinetic properties indicate that the compound is sensitive to moisture and may degrade under certain conditions. Its stability is crucial for maintaining its biological activity during experimental applications.

Research Findings

Several studies have investigated the biological implications of 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide:

- In Vitro Studies : Laboratory experiments have demonstrated that this compound can effectively modify glycosylation patterns without inducing significant toxicity at lower doses. These modifications have been linked to enhanced cell signaling and metabolic responses .

- Animal Models : Research involving animal models has shown that varying dosages can lead to different biological outcomes. Lower doses were found to be effective in modifying glycosylation with minimal adverse effects.

Comparative Analysis

To understand the unique properties of 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide compared to similar compounds, a comparative analysis was conducted:

| Compound Name | Functional Group | Biological Activity |

|---|---|---|

| 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide | Bromide | Glycosylation donor; modifies protein glycosylation patterns |

| 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate | Isothiocyanate | Used in similar synthetic applications but with different reactivity |

| 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl formamide | Formamide | Investigated for drug delivery systems; distinct chemical properties |

This table highlights how variations in functional groups lead to differences in reactivity and applications within biochemical research.

Case Study 1: Glycosylation Patterns

In a study focused on the effects of this compound on glycosylation patterns in cancer cells, it was observed that treatment with 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide resulted in altered expression levels of various glycoproteins associated with tumor progression. This suggests potential therapeutic implications for targeting cancer cell metabolism through glycosylation modulation.

Case Study 2: Drug Development

Another research initiative explored the use of this compound as a building block for synthesizing novel glycoprotein-based drugs. The findings indicated that incorporating this compound into drug formulations could enhance bioavailability and efficacy by improving solubility and stability.

Q & A

Q. What are the common synthetic methods for preparing 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide, and how do they compare in terms of yield and purity?

The compound is typically synthesized via chemical methods starting from galactose. A standard approach involves sequential acetylation of galactose using acetic anhydride, followed by bromination at the anomeric position using HBr in acetic acid. This method yields moderate to high purity (70–85%) but requires strict control of reaction conditions (e.g., temperature, moisture exclusion) to avoid side reactions like hydrolysis or β-anomer formation . Enzymatic synthesis, though less common, uses glycosyltransferases or phosphorylases but often suffers from lower yields (<50%) and substrate specificity challenges .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its configuration?

Structural confirmation relies on NMR spectroscopy (¹H and ¹³C) to identify acetyl group positions and anomeric configuration. For example, the α-configuration is confirmed by a characteristic downfield shift of H-1 (δ ~6.5 ppm) and coupling constants (J₁,₂ ~3.5–4.0 Hz). X-ray crystallography (as in ) provides definitive proof of stereochemistry and crystal packing, while mass spectrometry (HRMS or ESI-MS) verifies molecular weight .

Q. What safety protocols are essential when handling this compound in the laboratory?

The compound is a skin and eye irritant. Safety measures include using PPE (gloves, goggles), working in a fume hood, and avoiding prolonged exposure. Waste disposal must follow protocols for halogenated organic compounds. Spills should be neutralized with sodium bicarbonate before cleanup .

Q. How is this compound utilized as a glycosyl donor in oligosaccharide synthesis?

It serves as a key building block in Koenigs-Knorr glycosylation reactions. The acetyl groups act as temporary protecting groups, and the bromide leaving group facilitates nucleophilic attack by hydroxyl acceptors (e.g., sugar alcohols). For example, details its use in synthesizing β-(1→3)-linked disaccharides via activation with Ag₂O or AgOTf .

Advanced Research Questions

Q. What strategies optimize glycosylation efficiency when using this donor, particularly for sterically hindered acceptors?

Advanced methods include:

- Preactivation protocols : Treating the donor with a promoter (e.g., NIS/AgOTf) before adding the acceptor to minimize side reactions.

- Solvent engineering : Using dichloromethane/toluene mixtures to improve solubility of hydrophobic acceptors.

- Temperature control : Low temperatures (−40°C to 0°C) reduce anomerization and improve α-selectivity .

Q. How can researchers address contradictions in stereoselectivity data reported for glycosylation reactions with this donor?

Discrepancies in α/β ratios often arise from variations in promoter systems or acceptor nucleophilicity. For instance, AgOTf tends to favor β-products via SN2 mechanisms, while NIS/AgOTf may promote SN1 pathways, leading to mixed anomers. Systematic studies using ¹H NMR to track kinetic vs. thermodynamic products are recommended to resolve such conflicts .

Q. What are the limitations of enzymatic synthesis methods for this compound, and how can they be mitigated?

Enzymatic routes (e.g., using galactosyltransferases) face challenges such as low catalytic efficiency and instability under acidic conditions. Protein engineering (directed evolution) or immobilization on solid supports can enhance enzyme stability and reusability. Alternatively, hybrid approaches combining chemical and enzymatic steps (e.g., enzymatic deprotection) may improve yields .

Q. How does the compound’s thermodynamic stability impact its storage and reactivity in long-term studies?

The acetyl groups are prone to hydrolysis under humid conditions, leading to decomposition. Stability studies (via TGA/DSC in ) show that anhydrous storage at −20°C in amber vials extends shelf life. Reactivity can be preserved by lyophilization or formulation with molecular sieves .

Q. What role does this compound play in synthesizing glycomimetics for therapeutic applications?

It is used to create thio-glycosides (e.g., ) or selenium analogs () with enhanced metabolic stability. For example, 5-thio derivatives exhibit improved resistance to glycosidases, making them suitable for anti-inflammatory or anticancer drug candidates .

Q. How can researchers validate the compound’s purity and anomeric ratio in complex reaction mixtures?

Advanced chromatographic techniques, such as HPLC with evaporative light scattering detection (ELSD) or UPLC-MS, are critical. For quantitation, ¹H NMR integration of acetyl methyl signals (δ ~2.0–2.2 ppm) provides a rapid purity check, while 2D NOESY confirms anomeric configuration .

Q. Methodological Notes

- Stereochemical analysis : Always compare experimental NMR data with literature values (e.g., reports [α]D = +11.5° for a selenium analog).

- Scale-up challenges : Pilot studies using microreactors or flow chemistry can mitigate exothermic risks during bromination .

- Data reproducibility : Document promoter equivalents, solvent purity, and drying protocols meticulously to ensure reproducibility across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.